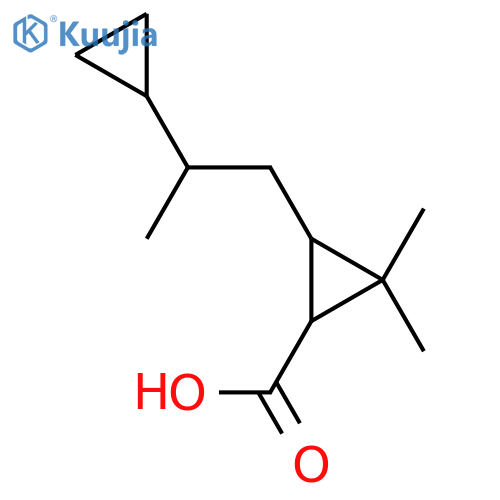Cas no 2228233-28-9 (3-(2-cyclopropylpropyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

2228233-28-9 structure
商品名:3-(2-cyclopropylpropyl)-2,2-dimethylcyclopropane-1-carboxylic acid
3-(2-cyclopropylpropyl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-cyclopropylpropyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- 2228233-28-9
- EN300-1732073
-
- インチ: 1S/C12H20O2/c1-7(8-4-5-8)6-9-10(11(13)14)12(9,2)3/h7-10H,4-6H2,1-3H3,(H,13,14)
- InChIKey: PBFISHJCKQGDCW-UHFFFAOYSA-N
- ほほえんだ: OC(C1C(C)(C)C1CC(C)C1CC1)=O
計算された属性
- せいみつぶんしりょう: 196.146329876g/mol
- どういたいしつりょう: 196.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 37.3Ų
3-(2-cyclopropylpropyl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1732073-1.0g |
3-(2-cyclopropylpropyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228233-28-9 | 1g |
$1801.0 | 2023-06-04 | ||
| Enamine | EN300-1732073-0.05g |
3-(2-cyclopropylpropyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228233-28-9 | 0.05g |
$1513.0 | 2023-09-20 | ||
| Enamine | EN300-1732073-5.0g |
3-(2-cyclopropylpropyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228233-28-9 | 5g |
$5221.0 | 2023-06-04 | ||
| Enamine | EN300-1732073-5g |
3-(2-cyclopropylpropyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228233-28-9 | 5g |
$5221.0 | 2023-09-20 | ||
| Enamine | EN300-1732073-1g |
3-(2-cyclopropylpropyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228233-28-9 | 1g |
$1801.0 | 2023-09-20 | ||
| Enamine | EN300-1732073-2.5g |
3-(2-cyclopropylpropyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228233-28-9 | 2.5g |
$3530.0 | 2023-09-20 | ||
| Enamine | EN300-1732073-0.5g |
3-(2-cyclopropylpropyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228233-28-9 | 0.5g |
$1728.0 | 2023-09-20 | ||
| Enamine | EN300-1732073-10g |
3-(2-cyclopropylpropyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228233-28-9 | 10g |
$7742.0 | 2023-09-20 | ||
| Enamine | EN300-1732073-0.1g |
3-(2-cyclopropylpropyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228233-28-9 | 0.1g |
$1585.0 | 2023-09-20 | ||
| Enamine | EN300-1732073-10.0g |
3-(2-cyclopropylpropyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228233-28-9 | 10g |
$7742.0 | 2023-06-04 |
3-(2-cyclopropylpropyl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
2228233-28-9 (3-(2-cyclopropylpropyl)-2,2-dimethylcyclopropane-1-carboxylic acid) 関連製品
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
